molecular formula C14H14N3NaO5 B1139416 Entacapone sodium salt

Entacapone sodium salt

Cat. No.: B1139416
M. Wt: 327.27 g/mol
InChI Key: UMQUSXKIIWDDTK-OAZHBLANSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entacapone sodium salt is a derivative of entacapone, a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy. By inhibiting COMT, this compound increases the bioavailability of levodopa, thereby enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of entacapone sodium salt typically involves the reaction of entacapone with sodium hydroxide. The process begins with the preparation of entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-dimethylcyanoacetamide. The reaction proceeds through a series of steps including condensation, nitration, and reduction to yield entacapone. This is then reacted with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product is free from impurities and the undesired Z-isomer .

Chemical Reactions Analysis

Types of Reactions: Entacapone sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of entacapone, such as its reduced forms and substituted analogs .

Scientific Research Applications

Entacapone sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Entacapone sodium salt exerts its effects by selectively and reversibly inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamines, including dopamine. By inhibiting COMT, this compound increases the levels of levodopa in the brain, thereby enhancing its therapeutic effects in patients with Parkinson’s disease. The molecular targets include the active site of COMT, where entacapone binds and prevents the methylation of catecholamines .

Comparison with Similar Compounds

    Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit COMT in the central nervous system.

    Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone.

Uniqueness of Entacapone Sodium Salt: this compound is unique due to its selective and reversible inhibition of peripheral COMT, which enhances the bioavailability of levodopa without crossing the blood-brain barrier. This reduces the risk of central side effects and makes it a valuable adjunct therapy in Parkinson’s disease .

Properties

IUPAC Name

sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUSXKIIWDDTK-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.